molecular formula C20H25N3O4 B2531742 N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 1705896-79-2

N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2531742
CAS No.: 1705896-79-2
M. Wt: 371.437
InChI Key: FYDKOECPYCESKT-UHFFFAOYSA-N
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Description

N'-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide (C(=O)–C(=O)–N–) backbone. The molecule features two distinct aromatic substituents:

  • N'-substituent: A 2-hydroxyethyl group attached to a 4-(dimethylamino)phenyl ring.
  • N-substituent: A 2-methoxybenzyl group.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-23(2)16-10-8-14(9-11-16)17(24)13-22-20(26)19(25)21-12-15-6-4-5-7-18(15)27-3/h4-11,17,24H,12-13H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDKOECPYCESKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base, followed by reduction to yield the desired diamide. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Key Structural Variations and Their Implications

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
N'-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide (Target) C23H29N3O4 (inferred) ~427.5 (estimated) 2-hydroxyethyl, 4-(dimethylamino)phenyl, 2-methoxybenzyl Hypothesized CNS or receptor modulation
N'-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide C23H30N4O4 426.5 Morpholine ring replaces hydroxyl group Enhanced solubility via tertiary amine
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide C20H21N3O2S2 399.5 Bithiophene moiety, 4-(dimethylamino)phenyl Potential optoelectronic applications
N-(2-Ethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide C24H32N4O3 424.5 4-Methylpiperazine, 2-ethylphenyl Likely improved metabolic stability
N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide (Tinuvin 312) C18H20N2O3 312.4 Ethoxy and ethyl groups on phenyl rings UV stabilizer in polymers

Pharmacological and Physicochemical Properties

  • Solubility : The morpholine and piperazine derivatives () exhibit improved aqueous solubility due to tertiary amines, whereas the bithiophene analog () may favor organic solvents.
  • Stability : The hydroxyethyl group in the target compound may confer susceptibility to oxidation, whereas morpholine or piperazine substituents enhance stability .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and data regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a central ethanediamide framework with various substituents that contribute to its biological activity. The presence of the dimethylamino group and methoxyphenyl moiety suggests possible interactions with various biological targets.

  • Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction could lead to modulation of mood and cognition, making it a candidate for further exploration in neuropharmacology.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit monoamine oxidase (MAO), thereby increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
  • Antioxidant Activity : Research has suggested that this compound exhibits antioxidant properties, which could protect cells from oxidative stress and related damage.

Case Studies

  • Clinical Observations : A case study involving a patient who ingested a related compound (25I-NBOMe) highlighted the importance of understanding the pharmacodynamics of similar compounds. The patient exhibited symptoms such as tachycardia and agitation, which were managed with benzodiazepines. While not directly related to this compound, this case underscores the need for careful monitoring of biological effects in clinical settings .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate cellular signaling pathways. Key findings include:

  • Cell Viability : Studies using various cell lines have shown that this compound can promote cell survival under stress conditions.
  • Cytotoxicity : At higher concentrations, cytotoxic effects were observed, indicating a dose-dependent relationship that warrants further investigation.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound:

  • Behavioral Studies : Rodent models treated with the compound exhibited altered behaviors indicative of anxiolytic and antidepressant effects.
  • Toxicological Assessments : Toxicity studies revealed potential risks at elevated doses, emphasizing the need for careful dosage management in therapeutic applications.

Data Summary

Parameter Findings
Receptor InteractionModulates serotonin and dopamine receptors
Enzyme InhibitionPotential MAO inhibitor
Antioxidant ActivityProtects against oxidative stress
Cell ViabilityPromotes survival under stress
CytotoxicityDose-dependent effects observed
Behavioral EffectsAnxiolytic and antidepressant-like behaviors

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